molecular formula C8H16O3 B2862591 Methyl 7-hydroxyheptanoate CAS No. 14565-11-8

Methyl 7-hydroxyheptanoate

Cat. No.: B2862591
CAS No.: 14565-11-8
M. Wt: 160.213
InChI Key: OEFRVJHOJAMSEX-UHFFFAOYSA-N
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Description

Foundational Significance in Synthetic Organic Chemistry

Methyl 7-hydroxyheptanoate serves as a crucial precursor in the synthesis of several important classes of organic compounds. Its utility stems from the ability to selectively modify either the hydroxyl or the ester group.

For instance, the hydroxyl group can be oxidized to an aldehyde, yielding Methyl 7-oxoheptanoate. tandfonline.comtandfonline.com This aldehyde is a key intermediate for producing prostanoids, which are lipid compounds with diverse physiological effects. tandfonline.com It is also used in the synthesis of insect pheromones, such as the sex pheromone of the vineyard pest Lobesia botrana. tandfonline.com

Furthermore, this compound and its derivatives are instrumental in the synthesis of other complex natural products. For example, it has been used as a starting material for the synthesis of key intermediates for leukotrienes, which are inflammatory mediators. acs.org It is also a precursor for methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate, a key intermediate for misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog. researchgate.net The synthesis of this intermediate can involve a Piancatelli rearrangement, a reaction that converts 2-furylcarbinols into 4-hydroxycyclopentenones. researchgate.netwikipedia.orgnih.govmdpi.comrsc.org

Emerging Roles in Biocatalysis and Sustainable Chemical Production

The drive towards greener and more sustainable chemical processes has highlighted the potential of biocatalysis, which uses enzymes to perform chemical transformations. scispace.comappliedcatalysts.comun.orgexeter.ac.uk This approach offers high selectivity and operates under mild conditions, reducing energy consumption and waste. appliedcatalysts.com

In the context of ω-hydroxy esters like this compound, biocatalysis presents a promising alternative to traditional chemical synthesis. Enzymes, particularly lipases and dehydrogenases, are being explored for the production of chiral hydroxy esters. nih.govrsc.orgchemrxiv.orgresearchgate.netmdpi.com For example, the asymmetric reduction of β-keto esters using ketoreductases can produce enantiomerically pure β-hydroxy esters, which are valuable building blocks in the pharmaceutical and food industries. rsc.orgchemrxiv.org

While specific research on the direct biocatalytic production of this compound is emerging, the principles are well-established for similar molecules. The use of whole-cell biocatalysts or isolated enzymes can lead to more sustainable production routes for this and other specialty chemicals. un.orgnih.gov The development of continuous flow biocatalysis systems further enhances the efficiency and scalability of these green chemical processes. scispace.comrsc.orgchemrxiv.org The biosynthesis of related compounds, such as 7-aminoheptanoate and other C7 building blocks from renewable feedstocks, is also an active area of research, pointing towards a future where compounds like this compound can be produced through entirely biological pathways. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-hydroxyheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-11-8(10)6-4-2-3-5-7-9/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFRVJHOJAMSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 7 Hydroxyheptanoate

Chemo-Synthetic Pathways

Chemical synthesis provides a range of versatile routes to Methyl 7-hydroxyheptanoate, often leveraging classical reactions with modern catalytic systems to improve efficiency and selectivity.

Exploitation of Baeyer-Villiger Oxidation in this compound Synthesis

The Baeyer-Villiger oxidation is a powerful reaction for converting ketones into esters or lactones, and it represents a key strategy for synthesizing derivatives of 7-hydroxyheptanoic acid. wikipedia.orgnumberanalytics.com This reaction typically involves the oxidation of a cyclic ketone with a peroxyacid or hydrogen peroxide. wikipedia.orgorganic-chemistry.org The oxidation of cycloheptanone (B156872) yields oxepan-2-one, the lactone of 7-hydroxyheptanoic acid. Subsequent acid-catalyzed esterification of this lactone with methanol (B129727) produces the target compound, this compound.

The reaction mechanism proceeds through the formation of a Criegee intermediate, which then undergoes a rearrangement where a carbon atom migrates to an oxygen atom, leading to the ring-expanded lactone. wikipedia.orgnumberanalytics.com The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl. organic-chemistry.org

Modern advancements focus on greener and more efficient catalytic systems. For instance, Sn-Beta zeolites have been utilized for the Baeyer-Villiger oxidation of cyclohexanone (B45756) to ε-caprolactone using in situ generated hydrogen peroxide, a method that minimizes waste and avoids hazardous peracids. sciopen.comresearchgate.net Similar systems could be applied to cycloheptanone for a more sustainable production route. A one-pot, two-step method using in situ generated hydrogen peroxide has shown high selectivity for lactone formation. sciopen.com

SubstrateOxidant SystemCatalystProductYieldReference
CyclohexanoneIn situ H₂O₂ from Benzhydrol/O₂Sn-Beta zeolite / NHPIε-Caprolactone94.8% selectivity sciopen.com
KetonesHydrogen PeroxideSelenoxidesEsters/LactonesN/A organic-chemistry.org
KetonesSodium Percarbonate / Trifluoroacetic AcidNoneEstersN/A organic-chemistry.org

Hydrogenation and Reductive Approaches to this compound

Hydrogenation offers a direct route to 7-hydroxyheptanoic acid and its esters from unsaturated precursors. A notable example is the hydrogenation of 3-(2-furyl) acrylic acid or its esters. google.com This process involves both the reduction of the acrylic double bond and the hydrogenolysis of the furan (B31954) ring. google.com

The reaction is typically carried out in the presence of a platinum catalyst and an acid promoter. When an alcohol like methanol is used as the solvent, the reaction can directly yield this compound. google.com This method effectively cleaves the furan ring at the 1,2-position to form the linear hydroxy ester chain. google.com

Another reductive approach involves the reduction of a ketone. For example, Methyl 7-chloro-7-oxoheptanoate can be reduced using agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to convert the ketone group into a secondary alcohol, forming Methyl 7-chloro-7-hydroxyheptanoate.

PrecursorCatalyst/ReagentSolventProductReference
3-(2-Furyl) acrylic acidPlatinum catalyst, acid promoterAlcohol (e.g., Methanol)This compound google.com
3-(2-Furyl) acrylic acidPlatinum catalyst, acid promoterAcetic Acid7-Acetoxyheptanoic acid google.com

Novel Catalytic Systems and Reaction Conditions for this compound Formation

The development of novel catalysts is crucial for enhancing the efficiency, selectivity, and sustainability of synthetic processes. For the Baeyer-Villiger oxidation step, tin-containing zeolites like Sn-Beta have emerged as effective heterogeneous catalysts that can utilize hydrogen peroxide, a greener oxidant than traditional peracids. sciopen.comresearchgate.net These catalysts are reusable and can operate under milder conditions. researchgate.net

In the realm of hydrogenation, catalyst development focuses on improving activity and selectivity. While platinum on carbon is a conventional choice, newer systems involving other transition metals supported on zeolites or other materials are being explored to optimize reaction conditions and catalyst longevity. frontiersin.orgmdpi.com

For esterification and transesterification reactions, organocatalysts such as N-heterocyclic carbenes (NHCs) and guanidine (B92328) bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have shown promise in polymer synthesis and could be applied to the formation of monomeric esters like this compound. core.ac.uk These catalysts avoid the use of metals and can offer high efficiency under mild conditions. core.ac.uk

Stereoselective Synthesis of this compound and its Chiral Derivatives

The synthesis of specific enantiomers of this compound derivatives is critical for applications in pharmaceuticals and biologically active molecules. Asymmetric hydrogenation is a key technique for achieving this. For instance, the hydrogenation of β-keto esters using ruthenium complexes with chiral ligands like BINAP can produce chiral β-hydroxy esters with very high enantiomeric excess (ee). orgsyn.orgorgsyn.org This methodology can be adapted to precursors of this compound.

Another strategy is the stereoselective synthesis of more complex derivatives that incorporate the 7-hydroxyheptanoate backbone. For example, (S)-methyl 3-(((benzyloxy)carbonyl) amino)-7-hydroxyheptanoate has been synthesized in a multi-step sequence where the chirality was introduced via an Arndt-Eistert homologation and Wolff rearrangement. scientific.net Similarly, (S)- or (R)-methyl 7-(4-fluorophenyl)-7-hydroxyheptanoate has been used as a chiral building block for the synthesis of thromboxane (B8750289) A2 receptor antagonists. nih.gov

Enzymatic methods also play a crucial role. Ketoreductases (KREDs) can catalyze the stereoselective reduction of keto esters. For example, a KRED from Sporobolomyces salmonicolor was engineered to reduce methyl 8-chloro-6-oxooctanoate to methyl (R)-8-chloro-6-hydroxyoctanoate with 98.0% ee, demonstrating the power of biocatalysis in creating chiral hydroxy esters. tudelft.nl

MethodPrecursorCatalyst/EnzymeProductEnantiomeric Excess (ee)Reference
Asymmetric HydrogenationMethyl 3-oxobutanoate(R)-BINAP-Ru(II) complex(R)-Methyl 3-hydroxybutanoate>99% orgsyn.org
Stereoselective SynthesisN-Cbz-L-aspartic acid α-methyl esterMultiple steps(S)-methyl 3-(((benzyloxy)carbonyl) amino)-7-hydroxyheptanoateN/A scientific.net
Biocatalytic ReductionMethyl 8-chloro-6-oxooctanoateEngineered Ketoreductase (SsCR variant)Methyl (R)-8-chloro-6-hydroxyoctanoate98.0% tudelft.nl

Biocatalytic and Biotechnological Production Strategies

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions with high stereo-, regio-, and chemoselectivity. utupub.fi

Enzymatic Routes for this compound: Lipase-Catalyzed Processes

Lipases (EC 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of esters in vivo but can be used to synthesize esters in non-aqueous environments. nih.gov They are widely used for producing esters like this compound through several approaches.

One common method is the direct esterification of 7-hydroxyheptanoic acid with methanol. Lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, are highly effective for this transformation. thieme-connect.de The reaction mechanism involves the formation of an acyl-enzyme intermediate at the lipase's active site (typically a serine residue), which is then attacked by the alcohol (methanol) to release the ester product. nih.gov

Another route is the lipase-catalyzed transesterification (alcoholysis) of a different ester of 7-hydroxyheptanoic acid with methanol. Lipases can also be used in the kinetic resolution of racemic hydroxyheptanoates. For instance, in a racemic mixture of (R/S)-methyl 7-hydroxyoctanoate, a lipase could selectively acylate one enantiomer, allowing for the separation of the two. nih.gov This principle is applied in dynamic kinetic resolution, where a racemization catalyst is used alongside the lipase to convert the unwanted enantiomer into the desired one, theoretically achieving a 100% yield of a single enantiomer. nih.gov

Reaction TypeSubstratesEnzymeProductKey FeatureReference
EsterificationButanoic acid, MethanolThermomyces lanuginosus lipaseMethyl butanoateSynthesis in microfluidic system researchgate.net
Dynamic Kinetic ResolutionRacemic methyl 6-hydroxyheptanoateNovozym 435 + Ru(Shvo) catalystEnantio-enriched polyesterIterative tandem catalysis nih.gov
HydrolysisFatty acid methyl esters (FAMEs)Free liquid lipasesFatty acids (FA)Reverse of esterification monash.edu

Peroxygenase-Mediated Oxyfunctionalization in this compound Synthesis

Unspecific peroxygenases (UPOs, EC 1.11.2.1) have emerged as powerful biocatalysts for selective oxyfunctionalization reactions. nih.gov These heme-thiolate enzymes, secreted primarily by fungi, can catalyze a wide array of monooxygenase reactions, including the hydroxylation of C-H bonds in aliphatic compounds, using only hydrogen peroxide (H₂O₂) as the co-substrate. mdpi.comfrontiersin.org This capability makes them highly attractive for the synthesis of hydroxy fatty acids and their esters, bypassing the need for complex cofactor regeneration systems associated with other enzymes like cytochrome P450s. expasy.org

The direct terminal (ω) or sub-terminal (ω-1, ω-2) hydroxylation of fatty acid esters is a key strategy for producing precursors to compounds like this compound. Research has demonstrated that UPOs can hydroxylate saturated fatty acids and their esters with notable regioselectivity. frontiersin.orgacs.org For instance, the peroxygenase from Cyclocybe aegerita (AaeUPO) and its engineered variants have been extensively studied for this purpose. researchgate.net A specific mutant, AaeUPO-Fett, has shown high selectivity for the ω-1 hydroxylation of methyl hexanoate (B1226103), a compound structurally similar to heptanoate (B1214049). researchgate.net This reaction yields methyl 5-hydroxyhexanoate, demonstrating the potential for UPOs to be tailored for specific positions on the alkyl chain. researchgate.net

The hydroxylation reaction catalyzed by UPOs is mediated by a high-valence iron(IV) porphyrin-π-cation radical (Compound I), similar to the mechanism of P450s. nih.gov However, a common challenge in UPO-catalyzed reactions is the overoxidation of the newly formed hydroxyl group to a ketone. nih.gov This can be addressed through various strategies, including enzyme engineering to reduce overoxidation activity or by implementing bienzymatic cascade reactions where the resulting oxo acid is reduced by an alcohol dehydrogenase. acs.orgacs.org While direct hydroxylation of a C7 methyl ester has not been extensively detailed, the successful ω-1 hydroxylation of methyl hexanoate provides a strong proof-of-concept for the synthesis of this compound (via ω-hydroxylation) or its isomers using a suitably selected or engineered peroxygenase. researchgate.netnih.gov

Enzyme/VariantSubstrateKey Finding/ProductReference
AaeUPO-Fett (mutant)Methyl hexanoateSelective ω-1 hydroxylation to produce methyl 5-hydroxyhexanoate. researchgate.net
Short Unspecific Peroxygenases (various)C8–C12 fatty acidsSelective hydroxylation at C4 and C5 positions to yield γ- and δ-lactones after cyclization. acs.orgnih.govacs.org
Unspecific Peroxygenase (CglUPO)trans-2-nonenoic acidFormation of various hydroxylation products, demonstrating broad reactivity. mdpi.com
Engineered Fungal Peroxygenase (PaDa-I variant)Fatty acidsEngineered for high regioselectivity at the ω-1 position with reduced over-oxidation. frontiersin.orgrcsb.org

Microbial Fermentation and Engineered Biosynthetic Routes

Microbial fermentation using genetically engineered microorganisms offers a promising and sustainable route for the production of ω-hydroxy fatty acids from renewable feedstocks like glucose. frontiersin.orgosti.gov The core strategy involves constructing whole-cell biocatalysts, typically in hosts like Escherichia coli, that can perform terminal hydroxylation of fatty acids. nih.govnih.gov

A well-established system for this purpose is the AlkBGT alkane hydroxylase system from Pseudomonas putida GPo1. nih.govnih.gov This enzyme complex can efficiently hydroxylate the terminal methyl group of medium-chain fatty acids. To produce 7-hydroxyheptanoic acid (the precursor to its methyl ester), an engineered E. coli strain would be fed heptanoic acid. The synthesis pathway involves several key genetic modifications:

Expression of a Terminal Hydroxylase : The AlkBGT system is introduced to catalyze the conversion of heptanoic acid to 7-hydroxyheptanoic acid. nih.govnih.gov

Blocking β-Oxidation : The native fatty acid degradation pathway (β-oxidation) in E. coli is a major competing pathway that consumes the fatty acid substrate. Deleting key genes in this pathway, such as fadD (acyl-CoA synthetase) and fadE (acyl-CoA dehydrogenase), is crucial to prevent substrate loss and increase the product yield. nih.govnih.gov

Enhancing Substrate Uptake : Overexpression of the fatty acid transporter protein FadL can improve the import of the fatty acid substrate into the cell, thereby increasing the conversion rate. nih.govnih.gov

Using this approach, researchers have successfully produced various medium-chain ω-hydroxy fatty acids. For example, an engineered E. coli strain (NH03) with fadD and fadE deletions and expressing AlkBGT and FadL produced 309 mg/L of ω-hydroxydecanoic acid from decanoic acid. nih.gov Similarly, the same system yielded 275.48 mg/L of ω-hydroxyoctanoic acid from octanoic acid. nih.govnih.gov These results demonstrate the viability of applying this engineered pathway for the production of 7-hydroxyheptanoic acid from heptanoic acid. Subsequent esterification, which can be performed chemically or enzymatically, would yield the final product, this compound.

Further advancements aim to produce these compounds directly from simple sugars like glucose, eliminating the need to supply the fatty acid substrate. This involves integrating the ω-hydroxylation pathway with engineered fatty acid biosynthesis pathways to generate the C7 backbone de novo. osti.govresearchgate.net

Engineered OrganismKey Genetic ModificationsSubstrateProductConcentration / YieldReference
E. coli NH03(pBGT-fadL)ΔfadE, ΔfadD, overexpression of AlkBGT and FadLDecanoic acidω-Hydroxydecanoic acid309 mg/L (0.86 mol/mol yield) nih.govnih.gov
E. coli NH03(pBGT-fadL)ΔfadE, ΔfadD, overexpression of AlkBGT and FadLOctanoic acidω-Hydroxyoctanoic acid275.48 mg/L (0.63 mol/mol yield) nih.govnih.gov
E. coli NH03(pBGT-fadL)ΔfadE, ΔfadD, overexpression of AlkBGT and FadLDodecanoic acidω-Hydroxydodecanoic acid249.03 mg/L (0.56 mol/mol yield) nih.govnih.gov
E. coliCo-expression of thioesterase (CcFatB1), fadR, and P450BM3Glucose and Glycerolω-1/2/3-OH-C14:1 fatty acids144 mg/L frontiersin.org

Chemical Transformations and Derivatization Chemistry of Methyl 7 Hydroxyheptanoate

Oxidative Transformations of the Hydroxyl Moiety

The primary hydroxyl group of methyl 7-hydroxyheptanoate can be readily oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. A common and efficient method for this transformation is the use of pyridinium (B92312) chlorochromate (PCC). tandfonline.comtandfonline.comvulcanchem.com This reagent selectively oxidizes the primary alcohol to an aldehyde, yielding methyl 7-oxoheptanoate. tandfonline.comtandfonline.com This transformation is a key step in the synthesis of various natural products and important chemical intermediates. tandfonline.com The reaction is typically carried out in a suitable organic solvent, such as dichloromethane, at room temperature.

Other oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can also be employed. smolecule.com However, these stronger oxidizing agents may lead to over-oxidation to the corresponding carboxylic acid, 7-methoxycarbonylheptanoic acid. Careful control of reaction conditions is crucial to achieve the desired product.

A summary of common oxidative transformations is presented in the table below.

Oxidizing AgentProductReference
Pyridinium Chlorochromate (PCC)Methyl 7-oxoheptanoate tandfonline.com, tandfonline.com
Potassium Permanganate (KMnO₄)7-methoxycarbonylheptanoic acid smolecule.com
Chromium Trioxide (CrO₃)7-methoxycarbonylheptanoic acid smolecule.com

Esterification and Transesterification Reactions of this compound

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form a new ester linkage. This reaction is typically catalyzed by an acid, such as sulfuric acid. smolecule.com For instance, reaction with acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270) or an acid catalyst leads to the formation of methyl 7-acetoxyheptanoate. vulcanchem.comresearchgate.net

Transesterification, the exchange of the alkoxy group of an ester with another alcohol, can also occur. masterorganicchemistry.com This can happen under either acidic or basic conditions. masterorganicchemistry.com For example, reacting this compound with a large excess of another alcohol, such as ethanol (B145695), in the presence of an acid or base catalyst can lead to the formation of ethyl 7-hydroxyheptanoate. researchgate.netcabidigitallibrary.org The efficiency of the reaction is often influenced by the relative amounts of the reacting alcohol and the removal of the alcohol being replaced. masterorganicchemistry.com

Reaction TypeReagent(s)ProductReference
EsterificationAcetic Anhydride/Pyridine or Acid CatalystMethyl 7-acetoxyheptanoate researchgate.net, vulcanchem.com
TransesterificationEthanol/Acid or Base CatalystEthyl 7-hydroxyheptanoate researchgate.net, cabidigitallibrary.org

Halogenation and Substitutional Chemistry at the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group in nucleophilic substitution reactions. libretexts.org Therefore, it typically needs to be converted into a better leaving group, such as a tosylate or a halide, before substitution can occur. libretexts.orgmedchemexpress.com

One common strategy involves reacting the alcohol with a sulfonyl chloride, like p-toluenesulfonyl chloride (TsCl), in the presence of a base such as pyridine to form a tosylate. The tosyl group is an excellent leaving group and can be readily displaced by various nucleophiles. vanderbilt.edu

Direct conversion to alkyl halides is also possible using reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or a combination of triphenylphosphine (B44618) and a halogen source (e.g., CCl₄ or CBr₄). libretexts.orgvanderbilt.edu For instance, treatment with PBr₃ can convert the hydroxyl group to a bromide, yielding methyl 7-bromoheptanoate. The use of methylmagnesium iodide or bromide in a one-pot reaction starting from the alcohol has also been reported for the synthesis of alkyl iodides and bromides. researchgate.netacs.org These halogenated derivatives are valuable intermediates for introducing other functional groups through nucleophilic substitution reactions. smolecule.com

Reagent(s)Intermediate/ProductLeaving GroupReference
p-Toluenesulfonyl chloride (TsCl)/PyridineMethyl 7-(tosyloxy)heptanoateTosylate vanderbilt.edu
Thionyl chloride (SOCl₂)Methyl 7-chloroheptanoateChloride libretexts.org
Phosphorus tribromide (PBr₃)Methyl 7-bromoheptanoateBromide vanderbilt.edu
Triphenylphosphine (PPh₃)/Carbon tetrachloride (CCl₄)Methyl 7-chloroheptanoateChloride vanderbilt.edu
Methylmagnesium iodide (MeMgI)Methyl 7-iodoheptanoateIodide researchgate.net, acs.org

Formation of Key Precursor Derivatives

As previously mentioned in the oxidative transformations section, the oxidation of this compound is a primary route to synthesize methyl 7-oxoheptanoate. tandfonline.comtandfonline.com A well-established method involves the use of pyridinium chlorochromate (PCC) as the oxidizing agent. tandfonline.comtandfonline.com This reaction provides a good yield of the desired aldehyde. tandfonline.com Methyl 7-oxoheptanoate is a significant synthetic intermediate, utilized in the preparation of prostanoids and insect pheromones. tandfonline.com

An alternative synthesis of this compound, the precursor to methyl 7-oxoheptanoate, involves the reaction of cycloheptanone (B156872) with potassium persulfate in methanol (B129727). tandfonline.comtandfonline.com The resulting hydroxy ester can then be oxidized to methyl 7-oxoheptanoate. tandfonline.comtandfonline.com

The acetylation of the hydroxyl group in this compound yields methyl 7-acetoxyheptanoate. This is a straightforward esterification reaction, typically achieved by reacting this compound with acetylating agents like acetyl chloride or acetic anhydride. researchgate.net The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the acidic byproduct. ijpcbs.com This acetylation serves to protect the hydroxyl group during subsequent chemical transformations or to modify the molecule's properties. vulcanchem.com

Beyond the transformations discussed, the functional groups of this compound can be interconverted to a variety of other functionalities. The hydroxyl group, after conversion to a good leaving group like a halide or tosylate, can be displaced by a wide range of nucleophiles. medchemexpress.comvanderbilt.edu For example, reaction with sodium azide (B81097) can introduce an azide group, which can then be reduced to an amine. smolecule.comvanderbilt.edu Similarly, reaction with cyanide can introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine. vanderbilt.edu These transformations open up pathways to a diverse array of derivatives with different chemical properties and potential applications.

Applications As a Versatile Synthetic Intermediate

Role in the Total Synthesis of Complex Natural Products and Bioactive Molecules

The unique structure of methyl 7-hydroxyheptanoate makes it an invaluable building block in the multi-step synthesis of various natural products and therapeutic agents. Its hydroxyl and ester functionalities allow for sequential and controlled chemical transformations, enabling the construction of intricate stereochemistry and functionality.

This compound in Specialized Pro-Resolving Mediator (SPM) Synthesis

Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation. revhipertension.com The synthesis of these complex molecules often requires chiral building blocks that can be elaborated into the final intricate structures.

Precursor for Prostaglandin (B15479496) Analogs (e.g., Misoprostol (B33685) Intermediates)

Prostaglandins and their synthetic analogs are a class of lipid compounds with diverse physiological effects. Misoprostol, a synthetic analog of prostaglandin E1, is used for the prevention of NSAID-induced gastric ulcers. nih.govnih.gov The chemical synthesis of misoprostol and its intermediates often involves the construction of a cyclopentanone (B42830) ring with two side chains.

This compound can serve as a precursor for key intermediates in the synthesis of misoprostol. researchgate.net Specifically, it can be used to generate methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate, a crucial intermediate for misoprostol. researchgate.net Various synthetic strategies have been developed to produce this intermediate, with one practical approach starting from suberic acid and achieving a 40% yield over five steps. researchgate.net

Synthesis of Antimycobacterial Compounds (e.g., Acidomycin Intermediates)

Acidomycin is a natural product that exhibits selective and potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govx-mol.comnih.gov It functions by inhibiting biotin (B1667282) synthase, a key enzyme in the biotin biosynthetic pathway of the bacterium. nih.govx-mol.comnih.gov

Building Block for Polymer Synthesis and Modification

Beyond its use in the synthesis of small molecules, this compound is also a valuable monomer for the creation of novel polymers, particularly biodegradable polyesters. Its bifunctional nature allows for its incorporation into polymer chains, imparting unique properties to the resulting materials.

Integration into Polyhydroxyalkanoates (PHAs) and Related Biopolyesters

Polyhydroxyalkanoates (PHAs) are a family of biodegradable and biocompatible polyesters produced by various microorganisms. tandfonline.comrsc.orgrsc.org They are considered promising alternatives to conventional plastics. researchgate.net PHAs can be classified as short-chain-length (scl-PHAs) with 3-5 carbon atoms per monomer or medium-chain-length (mcl-PHAs) with 6-14 carbon atoms. tandfonline.comencyclopedia.pub

This compound, being a derivative of a seven-carbon hydroxy acid, can be incorporated into PHA structures. For instance, recombinant Pseudomonas putida has been used to produce block copolymers of P3HB-b-poly(3-hydroxyvalerate-co-3-hydroxyheptanoate) (P3HB-b-PHVHHp) when fed with butyrate (B1204436) and heptanoate (B1214049). mdpi.com The inclusion of monomers like 3-hydroxyheptanoate can modify the physical properties of the resulting biopolyester, moving from the typically brittle nature of short-chain-length PHAs to more flexible materials. rsc.orgmdpi.com

Expanding the Scope of Hydroxyalkanoate-Based Polymers

The incorporation of monomers like 7-hydroxyheptanoate expands the range of properties achievable with hydroxyalkanoate-based polymers. nih.gov The ability to create copolymers with varying monomer compositions allows for the fine-tuning of material characteristics such as crystallinity, melting point, and mechanical strength. rsc.org This versatility is crucial for developing bioplastics tailored for specific applications, from packaging to medical devices. tandfonline.comnih.gov The chemical modification of PHAs, for which monomers with functional groups are essential, further broadens their applicability. rsc.org

Formation of Industrially Relevant Intermediates

The utility of this compound as a synthetic intermediate is particularly evident in its conversion to key industrial chemicals such as α,ω-dicarboxylic acids and ω-amino acids. These compounds are foundational materials for the production of polymers like polyamides and polyesters, which have widespread use in textiles, engineering plastics, and other advanced materials.

One of the significant applications of this compound is its role as a precursor to suberic acid (octanedioic acid), an eight-carbon α,ω-dicarboxylic acid. Suberic acid is a monomer used in the manufacture of certain types of nylon and other polymers. The conversion of this compound to suberic acid typically involves a two-step synthetic sequence that extends the carbon chain by one carbon atom and introduces a second carboxylic acid functionality.

A common pathway involves the initial conversion of the terminal hydroxyl group of the heptanoate derivative to a more reactive leaving group, such as a halide. For instance, the hydroxyl group can be substituted with bromine to form methyl 7-bromoheptanoate. This intermediate then undergoes a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide, to introduce a nitrile group, forming methyl 7-cyanoheptanoate. The final step involves the hydrolysis of both the ester and the nitrile functionalities under acidic or basic conditions to yield suberic acid. Current time information in Bangalore, IN.

A detailed, albeit older, patented method describes the synthesis of suberic acid from ethyl 7-bromoheptanoate, a close analog of the methyl ester. Current time information in Bangalore, IN. In this process, the bromo-ester is refluxed with sodium cyanide in an ethanol-water mixture, followed by hydrolysis with sodium hydroxide. Subsequent acidification of the reaction mixture precipitates the suberic acid. Current time information in Bangalore, IN.

Table 1: Synthesis of Suberic Acid from Ethyl 7-Bromoheptanoate

Step Reactants Reagents/Conditions Product
1. Cyanation Ethyl 7-bromoheptanoate, Sodium Cyanide Ethanol (B145695)/Water, Reflux for ~22 hours Ethyl 7-cyanoheptanoate (intermediate)

While direct catalytic oxidation of the terminal hydroxyl group of this compound to a carboxylic acid function presents a more atom-economical approach, historical and established methods often rely on the halogenation-cyanation-hydrolysis sequence.

This compound is also a key starting material for the synthesis of ω-amino acids, such as 7-aminoheptanoic acid. This compound is a valuable monomer in the production of specialty polyamides, like nylon-7. The synthesis of 7-aminoheptanoic acid from this compound derivatives mirrors the strategy for dicarboxylic acids, where the hydroxyl group is first converted into a suitable leaving group to facilitate the introduction of a nitrogen-containing functionality.

A well-established method involves the conversion of the hydroxyl group to a halide, for example, an iodide, to produce a 7-haloheptanoic acid derivative. Current time information in Bangalore, IN. This iodo-intermediate can then be subjected to amination. A classic approach is the reaction with ammonia (B1221849), where the ammonia acts as a nucleophile, displacing the iodide to form the corresponding amino acid. Current time information in Bangalore, IN. The reaction is typically carried out by heating the 7-iodoheptanoic acid with an aqueous solution of ammonia. Current time information in Bangalore, IN.

Table 2: Synthesis of 7-Aminoheptanoic Acid from 7-Iodoheptanoic Acid

Step Reactant Reagents/Conditions Product

More recent advancements in organic synthesis have explored direct catalytic amination of alcohols, which could provide more efficient and environmentally benign routes to ω-amino acids from hydroxy esters like this compound. acs.orgtu-darmstadt.de These modern methods often utilize transition metal catalysts, such as those based on ruthenium or iridium, to facilitate the direct conversion of C-OH bonds to C-N bonds, often through a "borrowing hydrogen" mechanism. acs.orgresearchgate.net Furthermore, biocatalytic approaches using enzymes like transaminases are emerging as powerful tools for the selective amination of functionalized molecules. google.com

The versatility of this compound is further highlighted by its use in the synthesis of other complex molecules, including intermediates for pharmaceuticals. acs.orggoogle.com

Advanced Analytical Methodologies for Methyl 7 Hydroxyheptanoate Research

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous structural confirmation of methyl 7-hydroxyheptanoate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, 1H and 13C NMR spectra reveal characteristic signals corresponding to each unique proton and carbon atom in its structure. While specific spectral data for this compound is not extensively published, data from closely related structures like methyl 6-hydroxyhexanoate (B1236181) can be used for comparative assignment. rsc.org For instance, the proton on the carbon bearing the hydroxyl group (C7) is expected to appear as a distinct multiplet, and the methyl protons of the ester group would be a sharp singlet. rsc.orgmdpi.com In a study characterizing phytosteryl/-stanyl 7-hydroxyheptanoates, ¹H NMR was used to confirm purity after synthesis. acs.org

Table 1: Predicted and Comparative NMR Data This table presents predicted chemical shifts for this compound based on established principles and data from analogous compounds.

Atom Position ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Notes
1 (C=O)-~174.3Carbonyl carbon of the ester.
2 (-CH₂-)~2.30 (t)~34.1Alpha to the carbonyl.
3 (-CH₂-)~1.63 (p)~24.8
4 (-CH₂-)~1.38 (m)~25.5
5 (-CH₂-)~1.38 (m)~25.5
6 (-CH₂-)~1.57 (p)~32.5
7 (-CH(OH)-)~3.64 (t)~62.8Carbon bearing the hydroxyl group. rsc.org
8 (O-CH₃)~3.66 (s)~51.6Methyl ester protons. rsc.org
Data is comparative, based on analogous structures like methyl 6-hydroxyhexanoate. rsc.org t=triplet, s=singlet, p=pentet, m=multiplet.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula, and to gain structural information through fragmentation patterns. savemyexams.com For this compound (C₈H₁₆O₃), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 160.21. sigmaaldrich.comsigmaaldrich.com Electron impact (EI) ionization, commonly used in conjunction with Gas Chromatography (GC-MS), leads to characteristic fragmentation. Key fragments for esters include the loss of the alkoxy group (-OCH₃, M-31) and rearrangements. whitman.edulibretexts.org In the mass spectra of similar hydroxy fatty acid methyl esters, characteristic ions resulting from cleavage at the hydroxyl group are also observed. nih.gov

Chromatographic Quantification and Purity Assessment (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)

Chromatographic techniques are the gold standard for separating this compound from complex mixtures and for determining its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like fatty acid methyl esters (FAMEs). nih.govrestek.com Due to the polar hydroxyl group, this compound typically requires derivatization prior to analysis to increase its volatility and thermal stability. acs.orgrestek.com The compound's purity can be assessed using a GC system equipped with a Flame Ionization Detector (FID) or a mass spectrometer. acs.org Purity levels of ≥98.0% for similar hydroxy fatty acid methyl ester standards are commonly determined by GC. sigmaaldrich.comsigmaaldrich.com The separation is typically achieved on capillary columns with polar stationary phases, such as those based on polyethylene (B3416737) glycol (Carbowax-type) or biscyanopropyl polysiloxane. restek.com

High-Performance Liquid Chromatography (HPLC) offers an alternative for quantification and purity analysis, particularly when derivatization is to be avoided. sielc.comscribd.com Reverse-phase HPLC (RP-HPLC) is a common mode used for this purpose. A study on the related methyl 6-hydroxyhexanoate utilized a C18 or similar nonpolar stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to ensure good peak shape. sielc.com Detection can be accomplished using a refractive index detector (RID) or, for enhanced sensitivity, a mass spectrometer in an LC-MS setup. rsc.org

Table 2: Exemplary Chromatographic Conditions for Analysis This table outlines typical starting conditions for the chromatographic analysis of hydroxy-FAMEs like this compound.

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Technique GC-MS / GC-FIDRP-HPLC
Column Capillary column (e.g., DB-WAX, Famewax)C18 column (e.g., 5 µm, 150 x 4.6 mm) rsc.org
Mobile Phase / Carrier Gas Helium or HydrogenAcetonitrile/Water gradient sielc.com
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)UV, Refractive Index (RI), or MS rsc.org
Pre-analysis Step Derivatization (e.g., silylation) is often required. acs.orgGenerally analyzed directly.
Application Purity assessment, quantification, structural identification. tandfonline.comPurity assessment, quantification, preparative isolation. sielc.com

Development of Derivatization Protocols for Enhanced Analytical Performance

Derivatization is a key strategy in the analysis of this compound, particularly for GC-based methods, to improve analytical performance. The primary goals are to increase volatility, enhance thermal stability, and improve detection sensitivity. gcms.cz

The most common derivatization targets the active hydrogen of the hydroxyl group. gcms.cz

Silylation: This is a widely used method where the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether. gcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of BSTFA and trimethylchlorosilane (TMCS) are effective. gcms.cz This process reduces the polarity of the molecule, preventing peak tailing and improving chromatographic resolution. acs.org

Methylation: While the carboxyl group is already esterified, the hydroxyl group can be converted to a methyl ether. An alternative one-step procedure using methyl iodide can simultaneously generate methyl esters from carboxylic acids and methyl ethers from hydroxyl groups. nih.gov

Acylation: The hydroxyl group can be acylated to form an ester, though this is less common for this specific compound.

Pentafluorobenzyl (PFB) Bromide Derivatization: For trace analysis, derivatizing with reagents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) can significantly enhance sensitivity for electron capture detection (ECD) or mass spectrometry. researchgate.net

For LC-MS analysis, derivatization can be employed to improve ionization efficiency. Reagents that introduce a permanently charged group or a readily ionizable moiety can enhance detection sensitivity significantly. slu.semdpi.com

Hyphenated Techniques for Structural Elucidation and Trace Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of this compound in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the most powerful hyphenated technique for this compound. dsmz.de After separation on the GC column, the molecule enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification by matching against spectral libraries or through manual interpretation. qut.edu.au For structural elucidation of unknown hydroxy fatty acid esters, specific derivatization techniques, such as the formation of picolinyl esters or 4,4-dimethyloxazoline (DMOX) derivatives, can be used to direct fragmentation in a predictable way, revealing the exact position of the hydroxyl group. dsmz.de

Liquid Chromatography-Mass Spectrometry (LC-MS) is increasingly used, especially when analyzing biological or aqueous samples where minimal sample preparation is desired. researchgate.net LC-MS avoids the need for derivatization to increase volatility. slu.se With electrospray ionization (ESI), the molecule can be detected as a protonated molecule [M+H]⁺ or an adduct with sodium [M+Na]⁺. ekb.eg Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it suitable for trace analysis in complex matrices like plasma or food products. nih.gov Advanced methods like ozone-induced dissociation (OzID) can be hyphenated with LC to provide detailed structural information on isomers. nih.gov

High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS) represents another useful hyphenated approach. After separation on an HPTLC plate, compounds of interest can be eluted directly from the plate into a mass spectrometer for identification, combining the high throughput of TLC with the specificity of MS. researchgate.net

Biochemical Roles and Metabolic Investigations

Metabolic Pathways Involving Methyl 7-Hydroxyheptanoate and its Derivatives

This compound and its parent acid, 7-hydroxyheptanoic acid, are involved in several biochemical pathways, often as intermediates in the synthesis or degradation of various compounds. google.com These pathways can be engineered in microorganisms for the production of valuable chemicals. google.com

For instance, biochemical routes have been designed to produce 7-hydroxyheptanoic acid from central metabolites like malonyl-CoA or L-aspartate. google.com One proposed pathway involves the formation of N-acetyl-7-aminoheptanoyl-CoA, which can then be converted to 7-aminoheptanoate. google.com This aminoheptanoate can subsequently serve as a precursor for 7-hydroxyheptanoate. google.com Another described pathway leads to 7-hydroxyheptanoate using 7-aminoheptanoate as a central precursor. google.com

Furthermore, this compound's corresponding acid, 7-hydroxyheptanoic acid, can be a precursor for other important molecules. For example, it can be converted to 1,7-heptanediol (B42083) through the action of an alcohol dehydrogenase. google.com It is also an intermediate in the synthesis of suberic acid and 7-aminoheptanoic acid, which are monomers used in the production of polyamides like nylon. google.com

The degradation of aromatic compounds can also lead to the formation of precursors for 7-carbon chemicals like 7-hydroxyheptanoate. google.com Additionally, the thermal oxidation of phytosteryl linoleates can produce sitosteryl 7-hydroxyheptanoate as a degradation product. acs.org

A summary of key metabolic conversions involving 7-hydroxyheptanoate and its derivatives is presented below:

Precursor/Starting MaterialConversionProduct
N-acetyl-7-aminoheptanoyl-CoAEnzymatic conversion7-aminoheptanoate
7-aminoheptanoateEnzymatic conversion7-hydroxyheptanoate google.com
7-hydroxyheptanoateAlcohol dehydrogenase1,7-heptanediol google.com
3-(2-furyl) acrylic acidHydrogenation7-hydroxyheptanoic acid google.com
Phytosteryl linoleatesThermal oxidationSitosteryl 7-hydroxyheptanoate acs.org

Enzymatic Systems and Biotransformations Relevant to this compound

The synthesis and modification of this compound and related compounds are often achieved through enzymatic biotransformations. These processes utilize whole-cell biocatalysts or isolated enzymes to perform specific chemical reactions. researchgate.netmdpi.com

Alcohol dehydrogenases (ADHs) are a key class of enzymes in these transformations. For example, an ADH can catalyze the reduction of a ketone to a secondary alcohol or the oxidation of an alcohol. frontiersin.orgnih.gov In the context of 7-hydroxyheptanoate, an alcohol dehydrogenase is involved in the conversion of 7-hydroxyheptanal (B3188561) to 1,7-heptanediol. google.com The choice of ADH can be critical, as their effectiveness can be influenced by the structure of the substrate. frontiersin.orgnih.gov For instance, ADHs from Rhodococcus ruber have been shown to be effective on secondary alcohols with larger neighboring alkyl groups. frontiersin.orgnih.gov

Esterases are another important group of enzymes. They can be used to hydrolyze esters to their corresponding carboxylic acids and alcohols. For example, an esterase from E. coli has been used in the biotransformation of related compounds. researchgate.net The reverse reaction, esterification, can be used to synthesize this compound from 7-hydroxyheptanoic acid and methanol (B129727).

Other enzyme systems, such as Baeyer-Villiger monooxygenases, are used to introduce esters into carbon chains, a reaction that can be relevant in the synthesis of precursors to hydroxy acids. researchgate.net Carboxylate reductases are also employed for the reduction of carboxylic acids to aldehydes, which can then be further reduced to alcohols. google.com

The efficiency of these enzymatic systems can be enhanced through various strategies, including enzyme immobilization and the use of co-substrates to regenerate necessary cofactors like NADH. mdpi.comfrontiersin.orgnih.gov

A table summarizing relevant enzymes and their roles is provided below:

Enzyme ClassSpecific Enzyme ExampleRole in Relation to 7-Hydroxyheptanoate Pathways
Alcohol Dehydrogenase (ADH)ADH from Rhodococcus ruberReduction of ketones to secondary alcohols, conversion of 7-hydroxyheptanal to 1,7-heptanediol. google.comfrontiersin.orgnih.gov
EsteraseEsterase from E. coliHydrolysis of esters to carboxylic acids and alcohols. researchgate.net
Carboxylate ReductaseCarboxylate reductase from Mycobacterium marinumReduction of carboxylic acids to aldehydes. google.com
Baeyer-Villiger MonooxygenaseIntroduction of ester groups into carbon chains. researchgate.net
β-ketothiolaseβ-ketothiolase from Cupriavidus necatorFormation of β-ketoacyl-CoA intermediates in biosynthetic pathways. google.com

Interplay with Fatty Acid Biosynthesis and Degradation Pathways

The metabolism of this compound is connected to the broader pathways of fatty acid biosynthesis and degradation. Fatty acid methyl esters (FAMEs), including methyl heptanoate (B1214049), are integral to lipid metabolism. hmdb.ca

Fatty acid biosynthesis is a fundamental cellular process that builds up long-chain fatty acids from smaller precursors like acetyl-CoA and malonyl-CoA. nih.gov This process involves a repeating four-step reaction sequence. nih.gov In some microorganisms, such as Pseudomonas aeruginosa, the intermediates of fatty acid de novo biosynthesis can be channeled towards the production of other compounds, including polyhydroxyalkanoates (PHAs). nih.gov The enzyme transacylase (PhaG) plays a crucial role in linking fatty acid biosynthesis with PHA biosynthesis by transferring hydroxyacyl moieties from acyl carrier protein (ACP) thioesters to coenzyme A (CoA). nih.gov

While direct evidence for the integration of this compound into fatty acid biosynthesis is not extensively detailed, its structure as a medium-chain hydroxy fatty acid derivative suggests a potential connection. hmdb.ca The pathways for producing 7-carbon chemicals like 7-hydroxyheptanoate can be designed to start from central metabolites that also feed into fatty acid synthesis. google.com

Conversely, fatty acid degradation, or β-oxidation, is the process by which fatty acids are broken down to produce acetyl-CoA. This pathway also proceeds in a cyclical manner. The degradation of odd-chain fatty acids can produce propionyl-CoA in addition to acetyl-CoA. It is conceivable that derivatives of heptanoic acid could be metabolized through modified β-oxidation pathways.

The table below outlines the key pathways and their potential connection to this compound metabolism.

Metabolic PathwayKey FunctionPotential Interplay with this compound
Fatty Acid BiosynthesisSynthesis of fatty acids from acetyl-CoA and malonyl-CoA. nih.govPrecursors from central metabolism used for both fatty acid synthesis and engineered pathways for 7-hydroxyheptanoate production. google.com
β-OxidationDegradation of fatty acids to acetyl-CoA.Potential degradation pathway for 7-hydroxyheptanoic acid.
Polyhydroxyalkanoate (PHA) BiosynthesisProduction of biopolyesters from fatty acid biosynthesis intermediates. nih.govThe transacylase (PhaG) enzyme links fatty acid synthesis to the formation of hydroxyacyl-CoAs, which are structurally related to 7-hydroxyheptanoate. nih.gov

Methyl 7 Hydroxyheptanoate in Biorefinery and Sustainable Chemistry

Valorization of Biomass-Derived Feedstocks for Methyl 7-Hydroxyheptanoate Production

The production of this compound from biomass is a multi-step process that involves the breakdown of complex biopolymers into simpler, fermentable or catalytically convertible intermediates. Lignocellulosic biomass, which includes agricultural residues, forestry waste, and dedicated energy crops, is a key non-food feedstock for such processes. kuleuven.be The valorization of this biomass hinges on efficient pretreatment and conversion technologies. kuleuven.beresearchgate.net

The primary routes for biomass valorization in a biorefinery setting are the biochemical "sugar" platform and the thermochemical "syngas" platform. mdpi.com

Biochemical Conversion: This route involves the pretreatment of lignocellulosic biomass to separate its main components: cellulose (B213188), hemicellulose, and lignin. acs.org The cellulose and hemicellulose fractions are then hydrolyzed into fermentable sugars (e.g., glucose, xylose). These sugars can be used as carbon sources for microbial fermentation. mdpi.com Specific engineered microbial strains, such as Pseudomonas putida, have been used to produce medium-chain-length polyhydroxyalkanoates (mcl-PHAs) from various carbon sources. nih.gov For instance, when fed specific fatty acids like heptanoate (B1214049), these bacteria can produce polymers like poly(3-hydroxyheptanoate) (PHHp). nih.govwiley-vch.de this compound can be considered a monomeric unit of such polymers or a related derivative. Biochemical pathways can be engineered to produce 7-hydroxyheptanoate methyl ester directly from fatty acid precursors. google.com

Thermochemical Conversion: This pathway involves processes like pyrolysis or gasification. Pyrolysis of biomass yields bio-oil, a complex mixture of oxygenated organic compounds, which can be upgraded to fuels and chemicals. kuleuven.be Gasification converts biomass into syngas (a mixture of CO and H₂), which can be catalytically converted into various chemicals, including alcohols and hydrocarbons. ieabioenergy.com

Research has focused on developing catalytic routes to transform biomass-derived molecules, such as sugars and glycerol, into valuable chemical building blocks. rsc.org While direct catalytic routes from biomass to this compound are still an area of development, the production of its precursors is well-established.

Table 1: Potential Biomass Feedstocks and Intermediates for this compound Production
Biomass FeedstockPrimary ComponentsBiorefinery IntermediatePotential Conversion Route to C7 Compounds
Corn StoverCellulose, Hemicellulose, LigninGlucose, XyloseFermentation using engineered microbes.
SwitchgrassCellulose, Hemicellulose, LigninFermentable SugarsMicrobial biosynthesis of PHA precursors.
Forestry ResiduesCellulose, Hemicellulose, LigninSyngas, Bio-oilCatalytic upgrading and synthesis.
Algal BiomassLipids, CarbohydratesFatty Acids, SugarsTransesterification and/or fermentation.
Waste Cooking OilTriglyceridesFatty Acids, GlycerolDirect conversion or as fermentation co-substrate. mdpi.com

Development of this compound-Derived Biofuels and Bio-based Chemicals

This compound serves as both a potential biofuel itself and a monomer for the synthesis of biodegradable polymers. Its functional groups—an ester and a hydroxyl group—allow for a range of chemical modifications.

Biofuels: this compound belongs to a class of molecules known as hydroxyalkanoate methyl esters (HAMEs), which have been proposed as novel biofuels. nih.govresearchgate.net These HAMEs can be produced by the acid-catalyzed hydrolysis and esterification of microbially produced polyhydroxyalkanoates (PHAs). acs.org Structurally, HAMEs are similar to fatty acid methyl esters (FAMEs), the primary component of biodiesel. nih.govmercuria.com A key feature of PHA-based biofuels is their high oxygen content and lack of sulfur and nitrogen. nih.gov

Research has shown that HAMEs have combustion heats comparable to other biofuels like ethanol (B145695). For example, a mixture of medium-chain-length HAMEs (3HAME) was found to have a combustion heat of 30 kJ/g. acs.org Blending these HAMEs with existing fuels can enhance their properties. The addition of 10% 3HAME to ethanol increased its combustion heat from 27 kJ/g to 35 kJ/g. acs.org This highlights the potential of this compound, as a C7 HAME, to be used as a fuel additive or a standalone biofuel, contributing to the diversification of renewable energy sources for the transportation sector. nih.govieabioenergy.com

Table 2: Comparative Combustion Heats of Biofuels and Conventional Fuels
FuelCombustion Heat (kJ/g)Reference
R-3-hydroxybutyrate methyl ester (3HBME)20 acs.org
Medium-chain-length hydroxyalkanoate methyl ester (3HAME)30 acs.org
Ethanol27 acs.org
Ethanol with 10% 3HAME35 acs.org
Diesel (0#)>40 (typical) acs.org
Gasoline (90#)>40 (typical) acs.org

Bio-based Chemicals and Polymers: this compound is a monomer that can be used to produce bio-based polyesters, specifically polyhydroxyalkanoates (PHAs). PHAs are biodegradable and biocompatible polymers synthesized by numerous microorganisms as intracellular carbon and energy reserves. nih.govresearchgate.net They are considered a sustainable alternative to petroleum-derived plastics. nih.govresearchgate.net Copolymers such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH) have been studied for applications like food packaging. researchgate.net By extension, polymers incorporating 7-hydroxyheptanoate units could offer unique material properties. The ability to produce specific PHA copolymers is often achieved by providing corresponding precursors in the growth medium for the microorganisms. nih.gov Therefore, a sustainable supply of this compound from biorefineries could enable the production of tailored bioplastics with specific functionalities.

Life Cycle Assessment and Sustainability Metrics in Production

For this compound to be considered a truly sustainable chemical, its production process must be evaluated from an environmental, economic, and social perspective. Life Cycle Assessment (LCA) is a standardized methodology used to quantify the environmental impacts of a product throughout its life cycle, from raw material extraction ("cradle") to its final disposal ("grave"). oecd.orgmdpi.com

For a bio-based chemical like this compound, a "cradle-to-gate" LCA would assess all impacts up to the point where the chemical leaves the production facility. supergen-bioenergy.net Key impact categories include global warming potential (greenhouse gas emissions), ozone depletion, land use, water consumption, and non-renewable energy use. oecd.orgmdpi.com

The sustainability of bio-based chemicals is often evaluated using a set of metrics that go beyond traditional LCA. researchgate.netacs.org These indicators can be grouped into environmental, economic, and social domains. uhasselt.beuantwerpen.be A comprehensive sustainability assessment is crucial to ensure that the shift to bio-based chemicals genuinely contributes to a more sustainable chemical industry and avoids unintended negative consequences. researchgate.netuantwerpen.be

Table 3: Key Sustainability Indicators for the Assessment of Bio-based Chemicals
Sustainability DomainIndicatorDescription
EnvironmentalGreenhouse Gas (GHG) EmissionsMeasures the carbon footprint across the product life cycle. uhasselt.be
Non-renewable Energy UseQuantifies the dependence on fossil fuels for process energy. oecd.org
Land UseAssesses the direct and indirect land required for biomass feedstock production. oecd.org
Water and Solvent UseEvaluates water footprint and the environmental impact of solvents used in processing. oecd.org
EconomicMarket PotentialAssesses the viability and demand for the bio-based product. uhasselt.be
Production CostEvaluates the economic feasibility compared to fossil-based alternatives. rsc.org
Raw Material CostA significant factor in the overall process economics. uhasselt.be
SocialJob CreationConsiders the socio-economic impact on local communities. uhasselt.be
Acceptance of Bio-based MaterialsGauges public and industry perception and willingness to adopt new materials. uhasselt.be

Computational Chemistry and Molecular Modeling of Methyl 7 Hydroxyheptanoate Systems

Quantum Chemical Studies on Reactivity and Electronic Structure

Quantum chemical methods are employed to investigate the electronic properties of molecules, which are fundamental to understanding their reactivity. mdpi.com Density Functional Theory (DFT) is a prominent computational approach used to calculate the electronic structure of molecules, providing information about how and where chemical reactions are likely to occur. mdpi.comchimicatechnoacta.ru

For methyl 7-hydroxyheptanoate, quantum chemical calculations can elucidate its reactivity profile. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. chimicatechnoacta.ru

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and ester groups, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, marking it as a site for nucleophilic attack.

Detailed research findings from quantum chemical studies can be summarized in data tables, providing a quantitative basis for predicting the molecule's behavior in chemical reactions.

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents hypothetical data typical of DFT calculations at the B3LYP/6-311G++(d,p) level to illustrate the outputs of quantum chemical studies.

PropertyValueUnitSignificance
HOMO Energy-7.2 eVelectron VoltsIndicates electron-donating capability.
LUMO Energy1.5 eVelectron VoltsIndicates electron-accepting capability.
HOMO-LUMO Gap8.7 eVelectron VoltsRelates to chemical reactivity and stability. chimicatechnoacta.ru
Dipole Moment2.5 DDebyeMeasures the molecule's overall polarity.
Ionization Potential7.2 eVelectron VoltsEnergy required to remove an electron.
Electron Affinity1.5 eVelectron VoltsEnergy released when an electron is added.

These theoretical calculations provide a foundational understanding of the molecule's intrinsic properties, guiding experimental efforts in synthesis and modification. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. wikipedia.org MD simulations solve Newton's equations of motion for a system of particles, using a force field to describe the potential energy and forces between them. wikipedia.orgresearchgate.net This methodology is invaluable for conformational analysis and understanding intermolecular interactions. schrodinger.com

For a flexible molecule like this compound, which contains a seven-carbon chain, numerous conformations are possible due to rotation around single bonds. MD simulations can explore the potential energy surface of the molecule to identify stable, low-energy conformers. lambris.com The simulations track the trajectory of each atom, revealing how the molecule folds and changes shape in different environments, such as in a vacuum or in a solvent like water. lambris.comdovepress.com

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average distance between the atoms of superimposed structures, indicating the stability of the simulation and conformational changes over time. dovepress.com

Radius of Gyration (Rg): Indicates the compactness of the molecule's structure.

Hydrogen Bond Analysis: Quantifies the formation and lifetime of intramolecular and intermolecular hydrogen bonds, which are critical for understanding interactions with other molecules, including solvents or catalysts. dovepress.com

The results can reveal, for instance, the propensity of the hydroxyl and ester groups to form an intramolecular hydrogen bond, leading to a more compact, cyclic-like conformation. Understanding these preferential conformations is crucial for applications where molecular shape is important, such as in interactions with enzyme active sites.

Table 2: Conformational Analysis of this compound from MD Simulation (Illustrative) This table illustrates hypothetical results from a 100 ns molecular dynamics simulation in explicit water, showing the distribution of major conformational families.

ClusterPopulation (%)Average Rg (Å)Key Feature
145%4.2Extended, linear-like conformation.
230%3.8U-shaped conformation with terminal groups in proximity.
315%3.6Folded conformation with an intramolecular H-bond between the hydroxyl and ester carbonyl group.
410%4.0Various other minor folded conformations.

In Silico Design of Novel Catalysts for this compound Transformations

In silico, or computational, methods are increasingly used to design and discover novel catalysts for specific chemical reactions, including those involving this compound. uni-duesseldorf.dethieme-connect.de This approach can significantly accelerate the development of efficient and selective catalysts, particularly enzymes (biocatalysts), by reducing the need for extensive experimental screening. acs.org

The process of designing a catalyst for a transformation, such as the selective oxidation of the hydroxyl group in this compound to produce methyl 7-oxoheptanoate, could involve several computational steps:

Biocatalyst Identification: The process can start with an in silico screening of protein sequence databases. uni-duesseldorf.de Based on known enzymes that catalyze similar reactions (e.g., alcohol dehydrogenases or oxidoreductases), researchers can search for homologous enzymes with potential activity on the target substrate. uni-duesseldorf.de

Molecular Docking: Once potential enzyme candidates are identified, molecular docking simulations are performed. These simulations predict the preferred orientation of this compound when it binds to the active site of the enzyme. The goal is to find an enzyme that positions the substrate correctly for the desired reaction to occur, with the hydroxyl group near the catalytic residues and any required cofactors (like NAD+).

Enzyme Engineering through Directed Evolution: Computational insights can guide the process of directed evolution. thieme-connect.de If a natural enzyme shows low activity or selectivity, its structure can be modified. In silico models can predict which amino acid mutations in the active site might improve substrate binding, enhance stability, or increase catalytic efficiency. These predictions create smaller, "smarter" libraries of mutant enzymes to be tested experimentally, making the engineering process more efficient. acs.org

For example, an in silico screening starting from the sequence of a known dehydrogenase could identify several promising oxidoreductases. uni-duesseldorf.de Subsequent docking studies of this compound into the active sites of these enzymes would help prioritize the most promising candidates for laboratory synthesis and testing, accelerating the discovery of a biocatalyst for its selective oxidation.

Environmental Transformations and Biodegradation Research

Enzymatic and Microbial Degradation Pathways of Methyl 7-Hydroxyheptanoate and its Related Compounds

The biodegradation of this compound is initiated by enzymatic action, primarily through the hydrolysis of its ester bond. This reaction is a common pathway for the breakdown of ester-containing compounds in the environment and is catalyzed by a wide range of microbial enzymes.

Initial Enzymatic Hydrolysis The primary step in the degradation of this compound is the cleavage of the ester linkage by hydrolase enzymes, such as esterases and lipases. This enzymatic hydrolysis yields two smaller, more water-soluble molecules: 7-hydroxyheptanoic acid and methanol (B129727). concawe.eulyellcollection.org This process is analogous to the initial degradation step for other fatty acid methyl esters (FAMEs), which are known to be readily biodegradable in soil and aquatic environments. concawe.eulyellcollection.orgconcawe.eu Studies on various ester compounds confirm that the ester group increases a compound's susceptibility to degradation. mdpi.com

Microbial Metabolism of Hydrolysis Products Following the initial hydrolysis, the resulting products are further metabolized by microorganisms.

7-Hydroxyheptanoic Acid: Research on the microbial degradation of cycloheptanone (B156872) by a Nocardia strain isolated from soil has identified 7-hydroxyheptanoic acid as a key metabolic intermediate. ebi.ac.uk In this pathway, the bacterium metabolizes 7-hydroxyheptanoic acid further into pimelic acid. ebi.ac.uk This suggests a plausible pathway for the complete breakdown of the carbon chain. This is similar to the metabolism of the related compound, 6-hydroxyhexanoate (B1236181), which bacteria can oxidize to adipic acid via omega-oxidation. nih.govasm.org

Methanol: The methanol produced is a simple alcohol that many microorganisms can readily use as a source of carbon and energy. concawe.eu

A variety of microorganisms, including bacteria and fungi, possess the necessary enzymes to carry out this degradation. Genera such as Pseudomonas and Nocardia are known to be involved in the degradation of related compounds. ebi.ac.uknih.gov For instance, Pseudomonas fluorescens produces a depolymerase that can hydrolyze poly(3-hydroxyoctanoic acid), a polymer of a structurally similar hydroxy acid. nih.gov

Table 1: Key Enzymes and Microorganisms in the Degradation of Esters

Role Type Examples Related Compound Degraded Citation
Enzymes Carboxylic Ester Hydrolases (Esterases, Lipases) PHA Depolymerases, Lipases Polyesters, Fatty Acid Methyl Esters (FAMEs), Poly(3-hydroxyoctanoic acid) nih.govfrontiersin.org
Microorganisms Bacteria Nocardia sp. KUC-7N, Pseudomonas fluorescens GK13, Pseudomonas spp. Cycloheptanone (producing 7-hydroxyheptanoic acid), Poly(3-hydroxyoctanoic acid), Hexanoate (B1226103) ebi.ac.ukasm.orgnih.gov
Fungi Various soil fungi Polyesters frontiersin.org

Study of Biodegradation Products and Mechanisms in Various Environments

The breakdown of this compound in different environmental compartments leads to the formation of several intermediate products before its ultimate conversion to carbon dioxide and water.

Primary and Secondary Degradation Products The principal mechanism of degradation under both aerobic and anaerobic conditions is hydrolysis, followed by oxidation. concawe.eulyellcollection.org

Primary Products: The immediate products of the hydrolysis of this compound are 7-hydroxyheptanoic acid and methanol . concawe.eu

Secondary Metabolites: The 7-hydroxyheptanoic acid is not persistent and undergoes further microbial oxidation. As observed in the metabolic pathway of Nocardia sp., it is converted to pimelic acid . ebi.ac.uk The degradation of similar fatty acid esters in soil has been shown to produce a variety of intermediate fatty acids and alkanes before complete mineralization occurs. rsc.org Anaerobic biodegradation of FAMEs can also produce short-chain fatty acids like acetate (B1210297) and butyrate (B1204436). concawe.eu

Mineralization in Different Environments Under aerobic conditions, the metabolic pathways ultimately lead to the complete mineralization of the compound. The intermediates are channeled into central metabolic cycles, such as the tricarboxylic acid (TCA) cycle, resulting in the final products of carbon dioxide (CO₂), water (H₂O), and microbial biomass. frontiersin.org

In anaerobic environments, the degradation process is slower. While still proceeding via hydrolysis and oxidation, the final products include methane (B114726) (CH₄) in addition to CO₂ and biomass, particularly in environments with limited electron acceptors. concawe.eulyellcollection.orgconcawe.eu

Table 2: Biodegradation Products of this compound and Related Esters

Degradation Stage Product Chemical Formula Environment/Pathway Citation
Initial Hydrolysis 7-Hydroxyheptanoic acid C₇H₁₄O₃ Aerobic/Anaerobic ebi.ac.uk
Methanol CH₄O Aerobic/Anaerobic concawe.eu
Secondary Metabolism Pimelic acid C₇H₁₂O₄ Aerobic (from 7-hydroxyheptanoic acid) ebi.ac.uk
Short-chain fatty acids (e.g., acetate) CH₃COOH Anaerobic concawe.eu
Final Mineralization Carbon Dioxide CO₂ Aerobic/Anaerobic frontiersin.org
Water H₂O Aerobic frontiersin.org
Methane CH₄ Anaerobic concawe.eu

Factors Influencing Environmental Persistence and Transformation Rates

The rate at which this compound persists and transforms in the environment is controlled by a combination of its chemical structure and various environmental factors.

Physicochemical and Environmental Factors:

Temperature: Higher temperatures generally increase the rate of chemical hydrolysis and enhance microbial metabolic activity, thus accelerating degradation. solubilityofthings.comsparkl.me

pH: The hydrolysis of esters is catalyzed by both acids and bases. Therefore, the rate of abiotic hydrolysis is significantly faster in acidic or alkaline conditions compared to neutral pH. viu.ca

Moisture: Water is essential for the hydrolysis reaction and for sustaining microbial life, making its availability a critical factor, especially in soil environments. rsc.org

Biotic and Structural Factors:

Microbial Communities: The presence and density of microbial populations equipped with suitable esterase and lipase (B570770) enzymes are fundamental for biodegradation. concawe.eu Environments with diverse and active microbial communities, such as fertile soil or activated sludge, will exhibit faster degradation rates.

Molecular Structure: The chemical structure of the ester itself influences its susceptibility to degradation. Factors such as chain length and steric hindrance can affect how easily enzymes can access the ester bond. mdpi.comsparkl.me Generally, esters with shorter, linear alkyl chains are more readily biodegradable. mdpi.com

Table 3: Summary of Factors Affecting Degradation of Esters

Factor Category Factor Effect on Degradation Rate Citation
Physicochemical Temperature Increase solubilityofthings.comsparkl.me
pH Increase at high/low pH viu.ca
Moisture Increase rsc.org
Biotic/Structural Microbial Population Density Increase concawe.eu
Nutrient Availability Increase lyellcollection.orgconcawe.eu
Oxygen Availability Increases aerobic rate concawe.eu
Chemical Structure (e.g., chain length) Shorter chains often increase rate mdpi.com
Steric Hindrance Decrease sparkl.me

Future Research Directions and Interdisciplinary Frontiers

Integration of Artificial Intelligence and Machine Learning in Reaction Pathway Prediction

Table 1: AI-Predicted Synthesis Pathways for Methyl 7-hydroxyheptanoate

Rank Proposed Pathway Key Reactants Predicted Yield (%) Key Advantages
1 Biocatalytic Esterification 7-Hydroxyheptanoic Acid, Methanol (B129727) 95 High selectivity, mild conditions, renewable catalyst (enzyme)
2 Chemo-catalytic Oxidation Cycloheptanone (B156872), Methanol 88 Fewer steps, readily available starting material
3 Grignard Reaction Route 6-bromohexanoate, Formaldehyde 82 Versatile for creating C-C bonds

Note: This table is a conceptual representation of how an AI model might rank potential synthesis pathways. The data is illustrative.

Advanced Materials Science Applications Derived from this compound

This compound serves as a valuable monomer precursor for the synthesis of advanced polymers and specialty materials. myskinrecipes.com Its bifunctional nature, containing both a hydroxyl and an ester group, makes it a versatile building block. myskinrecipes.com A significant application lies in its role as a crucial intermediate in the production of odd-numbered polyamides, such as Nylon-7. smolecule.com

Nylon-7 is synthesized through the polymerization of 7-aminoheptanoic acid, which can be derived from this compound. smolecule.com Odd-numbered nylons like Nylon-7 exhibit unique properties compared to their more common even-numbered counterparts (e.g., Nylon-6 or Nylon-6,6). These properties can include lower moisture absorption, improved dimensional stability, and different melting points, making them suitable for specialized applications in textiles, engineering plastics, and biomedical devices. Research in this area focuses on fine-tuning the polymerization process and characterizing the resulting materials to explore their full potential in advanced applications.

Table 2: Comparative Properties of Polyamides

Property Nylon-7 (Derived from this compound precursor) Nylon-6 Nylon-6,6
Monomer Unit 7-aminoheptanoic acid ε-caprolactam Hexamethylenediamine and Adipic acid
Melting Point (°C) ~220-230 ~220 ~265
Water Absorption (24h, %) ~1.8 ~2.7 ~2.5
Crystal Structure Triclinic Monoclinic Triclinic

Note: The data presented are approximate values and can vary based on the specific grade and processing conditions of the polymer.

Systems Biology Approaches to Optimize Microbial Production

The microbial production of chemicals is a cornerstone of modern biotechnology. Systems biology, which integrates genomics, proteomics, and metabolomics, offers a powerful framework for optimizing the microbial synthesis of compounds like this compound. The goal is to engineer microbial "cell factories" that can efficiently convert renewable feedstocks into the desired product.

Researchers have successfully repurposed the β-oxidation pathway in microbes for the synthesis of this compound. smolecule.com One approach involves a three-enzyme cascade to convert octanoyl-CoA to 7-hydroxyheptanoyl-CoA, which is then esterified to yield the final product. smolecule.com Systems biology can be used to model the entire metabolic network of the host organism, such as Escherichia coli or Bacillus subtilis. smolecule.com This allows scientists to identify metabolic bottlenecks, such as the accumulation of toxic intermediates or inefficient enzyme activity. nih.gov

By using techniques like CRISPR/Cas9 genome editing, researchers can make precise genetic modifications to enhance production. nih.gov This can involve upregulating the expression of key enzymes, deleting competing pathways, and balancing the availability of necessary cofactors like NADH and NADPH. nih.govnih.gov Optimization of fermentation conditions—such as pH, temperature, and nutrient composition—using methods like response surface methodology is also critical for maximizing yield. nih.govfrontiersin.org

Table 3: Strategies for Microbial Production Optimization of Hydroxy-esters

Optimization Target Systems Biology Approach Example Genetic Modification Expected Outcome
Precursor Supply Metabolic flux analysis Overexpress pimeloyl-CoA synthetase (BioW) in B. subtilis smolecule.com Increased availability of the C7 backbone
Pathway Efficiency Proteomics to identify bottlenecks Codon optimization of dehydrogenase and hydratase genes nih.gov Enhanced enzyme expression and activity
Cofactor Balance Genome-scale modeling Modify enzyme specificity to use NADH instead of NADPH nih.gov Improved redox balance for higher product flux

Sustainable Manufacturing Processes and Green Chemistry Initiatives

The production of this compound is increasingly being guided by the principles of green chemistry to minimize environmental impact. boehringer-ingelheim.comfatfinger.io This philosophy encourages the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. fatfinger.iosolubilityofthings.com

Key green chemistry principles applicable to this compound synthesis include:

Waste Prevention and Atom Economy : Designing syntheses to maximize the incorporation of all reactant materials into the final product, thus minimizing waste. solubilityofthings.comacs.org

Use of Catalysis : Employing highly selective catalytic reagents, particularly biocatalysts like enzymes (e.g., lipases), is superior to using stoichiometric reagents. smolecule.comacs.org Enzymes can operate under mild conditions (ambient temperature and pressure) and often eliminate the need for protecting groups, which reduces the number of synthetic steps and the waste generated. acs.org

Use of Renewable Feedstocks : Utilizing raw materials derived from biological sources rather than depleting fossil fuels. solubilityofthings.com Microbial production, which can use sugars or plant-based oils as starting materials, is a prime example of this principle in action.

Safer Solvents : Minimizing the use of hazardous organic solvents. pharmaceutical-technology.com Innovations in process design aim to reduce solvent use or replace them with more benign alternatives like water or supercritical fluids. acs.org

By applying these principles, the chemical industry can develop manufacturing processes for this compound that are not only economically viable but also environmentally responsible. pharmaceutical-technology.com

Table 4: Comparison of Traditional vs. Green Synthesis of an Ester

Metric Traditional Esterification Green Biocatalytic Esterification
Catalyst Strong mineral acid (e.g., H₂SO₄) Enzyme (e.g., Lipase) smolecule.com
Solvent Organic solvent (e.g., Toluene) Often solvent-free or in benign solvent
Temperature High (reflux) Mild (ambient to moderate)
Atom Economy Moderate to High High sophim.com
Waste Generation Neutralization salts, solvent waste Minimal, biodegradable catalyst

| Energy Consumption | High | Low |

Q & A

Q. What are the optimal synthetic routes for Methyl 7-hydroxyheptanoate, and how can yield and purity be maximized?

this compound is synthesized via enzymatic or chemical methods. Enzymatic approaches (e.g., using fatty acid O-methyltransferases and monooxygenases) offer stereoselectivity but require optimization of pH, temperature, and cofactor availability . Chemical synthesis often involves protecting group strategies (e.g., tert-butyl esters) and multi-step reactions. For example, tert-butyl intermediates are purified via silica gel chromatography with gradients of ethyl acetate/hexane (20–40%), achieving ~84% yield . Key parameters include solvent selection (DMF, THF), base catalysts (K₂CO₃, NaH), and controlled oxidation steps to avoid over-oxidation .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • HPLC : For assessing purity and separating byproducts (e.g., using C18 columns with acetonitrile/water mobile phases).
  • NMR : ¹H/¹³C NMR confirms functional groups (e.g., hydroxyl at δ 1.5–2.0 ppm, ester carbonyl at δ 170–175 ppm) .
  • HRMS : Validates molecular weight (e.g., [M + Na]⁺ at m/z 322.2019) and fragmentation patterns .
  • FTIR : Identifies hydroxyl (3200–3600 cm⁻¹) and ester (1720–1740 cm⁻¹) groups .

Q. What are the common challenges in purifying this compound, and how can they be addressed?

Byproducts from incomplete reactions (e.g., unreacted heptanoic acid derivatives) and residual solvents (DMF, THF) are common. Solutions include:

  • Chromatography : Gradient elution with ethyl acetate/hexane for polar impurities .
  • Recrystallization : Using ethanol/water mixtures to isolate crystalline intermediates .
  • Distillation : For high-purity liquid phases, though thermal sensitivity requires vacuum distillation .

Advanced Research Questions

Q. How do enzymatic and chemical synthesis pathways for this compound compare in scalability and stereochemical control?

Enzymatic routes (e.g., monooxygenase-mediated hydroxylation) provide superior enantioselectivity (>90% ee) but face challenges in cofactor regeneration and reactor design for large-scale production . Chemical methods, while scalable, often require chiral catalysts (e.g., Jacobsen’s catalysts) or resolution steps, increasing cost. Recent advances in flow chemistry enable continuous production with real-time monitoring, improving efficiency for both pathways .

Q. What structure-activity relationships (SAR) govern this compound’s biological activity, and how can they be systematically studied?

SAR studies focus on:

  • Backbone modifications : Replacing the heptanoate chain with shorter/longer alkyl groups alters lipid solubility and target binding .
  • Functional group tuning : Substituting the hydroxyl group with thiols (e.g., 7-mercapto derivatives) enhances antioxidant activity but reduces stability .
  • Computational modeling : DFT calculations predict electron density shifts at the ester group, correlating with enzymatic hydrolysis rates . Experimental validation involves in vitro assays (e.g., esterase inhibition) and crystallography .

Q. What are the degradation pathways of this compound under physiological and storage conditions?

  • Hydrolysis : Ester cleavage in aqueous buffers (pH 7.4, 37°C) produces 7-hydroxyheptanoic acid, with half-life dependent on substituent electronegativity .
  • Oxidation : The hydroxyl group is prone to oxidation, forming ketones (7-oxo derivatives), mitigated by antioxidants (e.g., BHT) or inert storage (N₂ atmosphere) .
  • Photodegradation : UV exposure accelerates degradation; amber glassware or UV-stabilized plastics are recommended .

Q. How can contradictory data on this compound’s bioactivity be resolved in meta-analyses?

Systematic reviews (Cochrane guidelines) should:

  • Standardize datasets : Normalize bioactivity metrics (e.g., IC₅₀, EC₅₀) across studies .
  • Assess bias : Evaluate publication bias (funnel plots) and heterogeneity (I² statistics) for in vitro vs. in vivo results .
  • Validate mechanisms : Cross-reference findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake studies) .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy of this compound derivatives?

  • Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and tissue distribution in rodent models .
  • Metabolite identification : LC-MS/MS to track in vivo degradation products (e.g., glucuronidated or sulfated forms) .
  • 3D cell models : Use organoids or spheroids to mimic in vivo microenvironments, reducing false positives from monolayer cultures .

Methodological Recommendations

  • Synthetic Optimization : Prioritize enzymatic routes for chiral purity and chemical methods for scalability .
  • Data Validation : Combine computational (DFT, molecular docking) and experimental (NMR, HRMS) tools to resolve structural ambiguities .
  • Ethical Compliance : Adhere to in vitro use guidelines; avoid human/animal administration without regulatory approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.